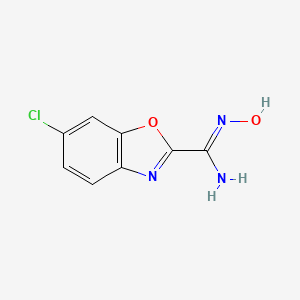
6-Chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is a chemical compound with the molecular formula C₈H₆ClN₃O₂ and a molecular weight of 211.6 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes . The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1,3-benzoxazole-2-amine: A similar compound with a different functional group.
6-Chloro-1,3-benzoxazole-2-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group.
Uniqueness
6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
6-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12) |
Clave InChI |
YBUDJSRMOJGEJJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)OC(=N2)/C(=N/O)/N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=N2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


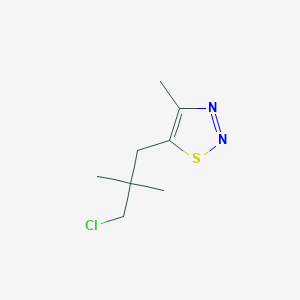
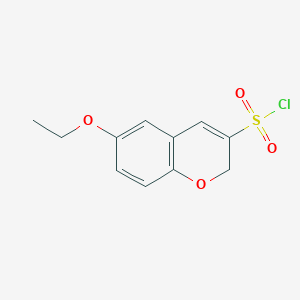
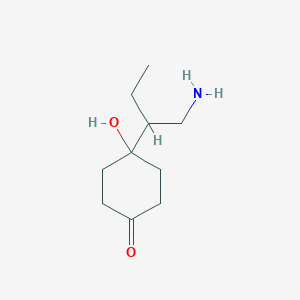
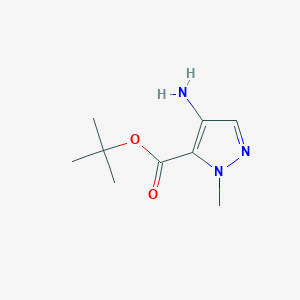
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
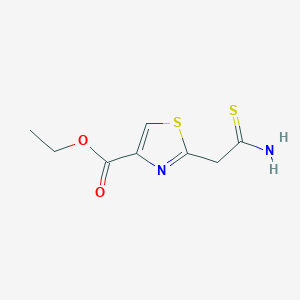


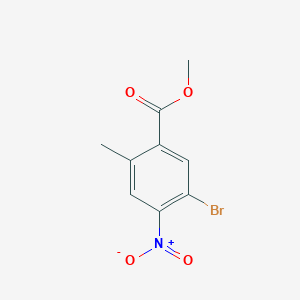
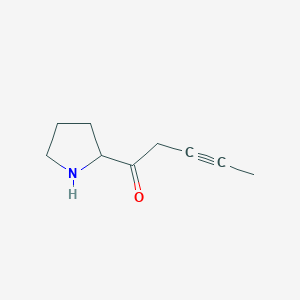
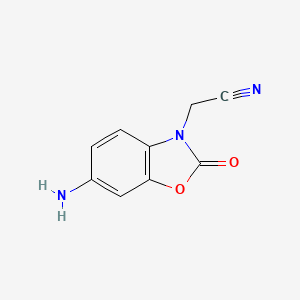

![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
